2-(1-benzyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(1-benzyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various electrophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(1-benzyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The compound’s unique structure allows it to bind with high affinity to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
2-(1-benzyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H31N3O |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-(1-benzylindol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C27H31N3O/c1-3-13-27-18-29-16-26(2,25(27)31)17-30(19-27)24(29)22-15-28(14-20-9-5-4-6-10-20)23-12-8-7-11-21(22)23/h4-12,15,24H,3,13-14,16-19H2,1-2H3 |
InChI Key |
WSUXWWCNWWZCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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